(S)-3-cyano-pyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. The (S)-enantiomer specifically is of interest because of its stereochemical configuration, which can influence the pharmacological properties of the resulting compounds in which it is incorporated.
(S)-3-cyano-pyrrolidine can be sourced from various chemical databases, including PubChem, where it is cataloged under specific identifiers. It falls under the broader category of pyrrolidine derivatives, which are classified based on their substituents and functional groups. The compound's IUPAC name is (S)-3-cyanopyrrolidine, and it is characterized by the presence of a cyano group attached to the third carbon of the pyrrolidine ring.
The synthesis of (S)-3-cyano-pyrrolidine can be achieved through several methods, often involving chiral starting materials or catalysts to ensure stereoselectivity. One common approach involves the following steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity. For instance, using aprotic solvents can enhance the nucleophilicity of cyanide ions during substitution reactions.
(S)-3-cyano-pyrrolidine has a molecular formula of and features a five-membered ring with one nitrogen atom and a cyano group attached to the third carbon atom. The structural representation can be summarized as follows:
InChI=1S/C5H8N2/c6-4-1-2-5(7-4)3-8/h1-2H2,(H,7,8)
WNULFIVJZGZMEY-GFCCVEGCSA-N
The compound's molecular weight is approximately 100.13 g/mol, and it exhibits specific stereochemical properties due to its chiral center.
(S)-3-cyano-pyrrolidine participates in various chemical reactions that leverage its functional groups:
Common reagents used in these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes.
The mechanism by which (S)-3-cyano-pyrrolidine exerts its effects in biological systems often involves interactions with specific receptors or enzymes. The cyano group may participate in hydrogen bonding or coordinate with metal ions in active sites, influencing enzyme activity or receptor binding affinity.
Research indicates that modifications to the pyrrolidine structure can significantly affect pharmacodynamics and pharmacokinetics, making this compound a valuable scaffold in drug design .
(S)-3-cyano-pyrrolidine is typically a colorless to pale yellow liquid or solid at room temperature, depending on purity and formulation. It has a boiling point that varies with atmospheric pressure but generally falls within typical ranges for small organic molecules.
Relevant data from studies indicate that its reactivity profile allows for diverse applications in organic synthesis .
(S)-3-cyano-pyrrolidine has several scientific uses:
Chiral pyrrolidine scaffolds represent a privileged structural motif in medicinal chemistry due to their three-dimensional (3D) spatial coverage and ability to influence pharmacokinetic properties. The saturated five-membered ring enables efficient exploration of pharmacophore space through sp³-hybridization and displays non-planar "pseudorotation" behavior, enhancing conformational flexibility for target binding [2]. This ring system appears in 37 U.S. FDA-approved drugs, underscoring its pharmaceutical relevance [10]. The incorporation of a nitrile group at the 3-position introduces additional vectorality for interactions with biological targets while maintaining favorable physicochemical properties. Pyrrolidine derivatives exhibit improved solubility and reduced promiscuity compared to flat aromatic systems, as evidenced by their lower calculated log P values (average 0.46 for pyrrolidine versus 3.00 for cyclopentane) and higher polar surface area (16.46 Ų versus 0 Ų) [2] [10].
Table 1: Physicochemical Properties of Pyrrolidine Versus Related Scaffolds
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole moment (D) | 0.073 | 1.411 | 2.930 |
Log P | 3.000 | 0.459 | 0.750 |
Hydrogen bond donors | 0 | 1.000 | 1.000 |
Hydrogen bond acceptors | 0 | 1.500 | 0.500 |
Polar surface area (Ų) | 0 | 16.464 | 13.964 |
The strategic incorporation of the 3-cyano group on pyrrolidine scaffolds emerged as a key innovation in protease inhibitor design during the early 2000s. This development was pioneered through research on dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes management. The (S)-3-cyano-pyrrolidine moiety served as a critical pharmacophore in vildagliptin (LAF237), where it functioned as an electrophilic warhead forming reversible covalent interactions with the catalytic serine residue of DPP-IV [7]. This design paradigm demonstrated superior target engagement compared to earlier non-covalent inhibitors. Subsequent structural optimizations focused on the N1-position of the pyrrolidine ring, leading to derivatives with enhanced metabolic stability and oral bioavailability [7] [10]. Beyond diabetes therapeutics, 3-cyano-pyrrolidine derivatives have expanded into antimicrobial and anticancer applications. Recent innovations include bridged 2-aza-bicyclo[2.1.1]hexane derivatives exhibiting potent antimalarial activity (IC₅₀ = 1–5 μM), where the constrained pyrrolidine architecture with cyano substitution enhances target selectivity [3]. The historical trajectory demonstrates a progression from simple pyrrolidine derivatives to structurally complex, sp³-rich architectures capitalizing on the stereoelectronic properties of the nitrile group.
The stereogenic center at the 3-position of cyano-pyrrolidine creates distinct biological profiles for each enantiomer due to enantioselective protein binding. X-ray crystallographic studies of DPP-IV inhibitors revealed that the (S)-enantiomer of 3-cyano-pyrrolidine optimally positions the nitrile group for nucleophilic attack by Ser630, whereas the (R)-enantiomer exhibits steric clashes that reduce inhibitory potency by >100-fold [7]. This stereospecificity extends to other therapeutic targets:
Table 2: Enantioselective Activity Profiles of 3-Cyano-pyrrolidine Derivatives
Biological Target | (S)-Enantiomer IC₅₀ | (R)-Enantiomer IC₅₀ | Selectivity Ratio |
---|---|---|---|
Dipeptidyl peptidase IV | 1.3 nM | 280 nM | 215-fold |
Glycine transporter GlyT1 | 56 nM | 1.2 μM | 21-fold |
P. falciparum 3D7 strain | 1.1 μM | 11 μM | 10-fold |
Pseudorotation dynamics further contribute to stereochemical differentiation. The (S)-3-cyano-pyrrolidine ring adopts an envelope conformation that positions the nitrile group equatorially, facilitating interactions with deep hydrophobic pockets in enzyme active sites. In contrast, the (R)-enantiomer predominantly occupies axial orientation, reducing binding complementarity [2]. Computational analyses of steric occupancy volumes reveal 25-30% differences in 3D molecular shape between enantiomers, explaining their divergent pharmacologies [2] [10]. These findings underscore the critical importance of stereocontrol in the synthesis of 3-cyano-pyrrolidine pharmaceuticals, where minor enantiomeric impurities can significantly diminish therapeutic efficacy.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7